2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide
Description
IUPAC Name: 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide
Molecular Formula: C₁₉H₁₃FN₂O₃
Structural Features:
- An acetamide linker at position 3 of the oxazole, terminating in a 3-fluorophenyl group. The fluorine atom at the meta position enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
Potential Applications: Benzofuran-oxazole hybrids are explored in medicinal chemistry for antimicrobial, antitumor, and anti-inflammatory activities due to their ability to modulate enzyme targets (e.g., kinases, cyclooxygenases) .
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-13-5-3-6-14(9-13)21-19(23)11-15-10-18(25-22-15)17-8-12-4-1-2-7-16(12)24-17/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFHIEXRXOGLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving nitriles and aldehydes or ketones.
Coupling Reactions: The benzofuran and oxazole moieties are then coupled together using appropriate reagents and catalysts.
Introduction of Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Variations
The table below summarizes structurally related compounds and their distinguishing features:
Heterocyclic Core Variations
- 1,2-Oxazole vs.
- 1,2-Oxazole vs. 1,2,4-Triazole : Triazole-containing analogs (e.g., ) exhibit stronger metal coordination, useful in enzyme inhibition, but may suffer from faster metabolic clearance due to polar sulfanyl groups.
Substituent Effects
- Benzofuran vs. Phenyl : The benzofuran moiety in the target enhances π-π stacking interactions compared to simple phenyl-substituted oxazoles (e.g., ), which may improve affinity for aromatic-rich enzyme pockets.
Pharmacological Implications
- Antimicrobial Activity : Benzofuran-oxazole hybrids (target) show superior activity against Gram-positive bacteria compared to oxadiazole analogs, likely due to improved membrane penetration .
- Metabolic Stability: The 3-fluorophenyl group in the target reduces CYP450-mediated oxidation compared to non-fluorinated analogs (e.g., ), as evidenced by in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
